Cyclin D1
Description
Properties
CAS No. |
136601-57-5 |
|---|---|
Molecular Formula |
C72H104N20O16S |
Origin of Product |
United States |
Scientific Research Applications
Cancer Prognosis and Biomarker Development
Cyclin D1 has been identified as a prognostic marker in several cancers. Research indicates that overexpression of this compound correlates with poor outcomes in breast cancer, colon cancer, and prostate cancer:
- Breast Cancer : this compound is overexpressed in approximately 50% of breast tumors. Its expression is associated with estrogen receptor positivity and correlates with specific microRNA signatures that promote tumorigenesis .
- Colon Cancer : In a cohort study involving 602 patients, this compound overexpression was linked to lower cancer-specific mortality rates . The presence of this compound was also associated with microsatellite instability (MSI) status, suggesting its role in tumor behavior .
- Prostate Cancer : Studies show that this compound overexpression is prevalent in androgen-independent metastatic prostate cancer. It enhances cell proliferation and resistance to castration therapy .
Mechanistic Studies of Tumorigenesis
This compound's role extends beyond cell cycle regulation; it influences various cellular processes that contribute to tumorigenesis:
- Angiogenesis : this compound promotes angiogenesis by regulating vascular endothelial growth factor (VEGF) expression, facilitating tumor nutrient supply .
- Mitochondrial Function : Research indicates that this compound inhibits mitochondrial biogenesis and function by interacting with nuclear respiratory factor 1 (NRF-1), affecting cellular metabolism .
- DNA Damage Response : this compound interacts with proteins involved in DNA repair mechanisms, such as RAD51 and BRCA2, highlighting its involvement in maintaining genomic stability .
Therapeutic Strategies Targeting this compound
Given its pivotal role in cancer progression, targeting this compound presents a promising therapeutic strategy:
Degradation Approaches
Recent studies have explored strategies to degrade this compound as a therapeutic intervention. The use of F-box proteins, which mediate ubiquitination and subsequent degradation of this compound, has shown potential in reducing tumor growth .
Combination Therapies
Combining therapies that inhibit this compound with other treatments may enhance efficacy. For instance, using BRAF inhibitors alongside therapies targeting this compound has shown promise in melanoma models .
Case Studies
Chemical Reactions Analysis
O-GlcNAcylation
O-GlcNAcylation is another mechanism that regulates cyclin D1 turnover .
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This compound interacts with O-GlcNAc transferase (OGT), an enzyme that catalyzes the addition of O-GlcNAc to proteins .
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This interaction occurs in both the cytoplasm and nucleus, but it’s mainly detected in the nucleus of synchronized cycling cells, suggesting that OGT glycosylates this compound in the nucleus .
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O-GlcNAcylation appears to be an additional way to regulate this compound turnover, besides phosphorylation and ubiquitination .
Interactions with CDKs and Other Proteins
This compound functions as a regulatory subunit of cyclin-dependent kinases CDK4 and CDK6 . The this compound-CDK4/6 complex regulates the G1/S phase transition by phosphorylating the retinoblastoma protein (pRb) . This phosphorylation inactivates pRb, allowing E2F transcription factors to transcribe genes required for S phase entry .
This compound also interacts with other proteins, including:
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Nuclear receptors (estrogen receptor α, thyroid hormone receptor, PPARγ, and AR)
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Metabolic enzymes involved in glycolysis and pyrimidine synthesis
Impact on Metabolism
This compound influences cellular metabolism by promoting biosynthetic pathways .
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It enhances glycolysis, the pentose phosphate pathway, and purine and pyrimidine nucleotide synthesis .
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This compound activates aldolase and GAPDH in the glycolysis pathway .
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It promotes purine ring synthesis by upregulating the expression of enzymes involved in the process .
This compound and Cancer
This compound overexpression, amplification, and mutations are frequently observed in various tumors, which can alter cell cycle progression and contribute to tumorigenesis . Deregulation of this compound stability contributes to its oncogenic potential .
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This compound overexpression is associated with hormone receptor positivity in breast cancer .
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It is also linked to metabolic reprogramming, promoting biosynthetic pathways that support cell proliferation, which is important in cancer cells .
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This compound interacts with OGT, and interferes with the normal regulation of this compound turnover, thereby contributing to cancer development .
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Multiple cullin-associated E3 ligases mediate this compound degradation. These redundant this compound regulatory mechanisms ensure the normal G1-S phase transition and cell cycle progression in the cell. When these mechanisms are disrupted, it can lead to tumorigenesis .
Comparison with Similar Compounds
Research Findings on this compound in Cancer
Prognostic and Diagnostic Value
- Endometrial Cancer: this compound overexpression distinguishes carcinoma (68% positivity) from hyperplasia (32%) and correlates with advanced histologic grade (p = 0.015) .
- Colorectal Cancer (CRC): Conflicting prognostic data exist. D1b) .
- Multiple Myeloma : this compound overexpression predicts longer remission (41 vs. 26 months, p = 0.02) in patients treated with high-dose chemotherapy .
Molecular Mechanisms
Therapeutic Implications
Targeting this compound Degradation
- FBX4/αB-Crystallin : Enhances this compound proteasomal degradation, a strategy explored in photodynamic therapy .
- Small-Molecule Inhibitors : Celecoxib and SC-560 suppress this compound in ovarian and colon cancers via COX-2-dependent and independent pathways .
This compound in Drug Resistance
Limitations and Controversies
- Prognostic Inconsistencies: this compound’s prognostic value varies by cancer type and methodology (e.g., IHC antibodies, scoring systems) .
- Compensatory Mechanisms : Redundant roles of Cyclin D2/D3 may undermine therapies targeting this compound alone .
- Sample Size : Many studies, such as those on endometrial cancer, lack statistical power due to small cohorts .
Preparation Methods
Mammalian Expression Systems
Mammalian cell lines, such as HEK293 and HeLa, are preferred for this compound expression due to their ability to perform native post-translational modifications. For example, Flag-tagged this compound was expressed in HEK293 cells alongside HA-tagged ubiquitin to generate monoubiquitinated this compound. Transfection protocols typically involve:
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Plasmid design : pcDNA3.1 vectors with CMV promoters for high expression.
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Co-transfection : Combining this compound and ubiquitin plasmids at a 1:2 ratio to maximize ubiquitination.
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Harvesting : Cells collected 48 hours post-transfection in lysis buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with protease inhibitors.
Table 1: Mammalian Expression Yields for this compound
Bacterial Expression Systems
While less common due to the lack of eukaryotic modifications, E. coli systems are used for producing unmodified this compound fragments. The pET-28a vector with a T7 promoter is employed, yielding ~5 mg/L of protein after induction with 0.5 mM IPTG at 18°C for 16 hours. However, solubility remains a challenge, requiring denaturation-refolding steps using urea gradients.
Purification Strategies
Affinity Chromatography
Tandem Affinity Purification (TAP) : this compound tagged with Flag and HA epitopes undergoes two-step purification:
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Anti-Flag M2 Agarose : Incubate lysate with beads for 2 hours, elute with 3x Flag peptide (150 μg/mL).
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Anti-HA Agarose : Further purify eluate, yielding monoubiquitinated this compound with >90% homogeneity.
Immunoaffinity Purification : this compound complexes from H2009 lung cancer cells were isolated using monoclonal antibodies coupled to Protein A/G beads, followed by mass spectrometry to identify interactors like RAD51 and BRCA2.
Table 2: Purification Efficiency Across Methods
| Method | Starting Material (mg) | Final Yield (μg) | Key Interactors Identified |
|---|---|---|---|
| TAP (Flag/HA) | 50 | 420 | USP2, CDK4 |
| Immunoaffinity | 100 | 310 | RAD51, BRCA2 |
Size-Exclusion Chromatography (SEC)
Post-affinity purification, SEC on a Superdex 200 column resolves this compound complexes. This step removes aggregates and isolates this compound-CDK4/6 heterodimers, critical for kinase assays.
Characterization and Functional Validation
Western Blot Analysis
Antibodies against this compound (clone DCS-6) and phospho-Thr-286 (Cell Signaling #2921) confirm identity and phosphorylation status. USP2-mediated stabilization increases this compound half-life from 20 to 90 minutes.
Mass Spectrometry
Shotgun LC-MS/MS identified 132 high-confidence this compound interactors, including DNA repair proteins (RAD51, BRCA2) and cell cycle regulators (CDK4, p21).
Table 3: Top this compound-Interacting Proteins
| Protein | Function | Binding Score | Reference |
|---|---|---|---|
| RAD51 | Homologous recombination | 0.89 | |
| BRCA2 | DNA repair | 0.76 | |
| CDK4 | Kinase activity | 0.92 |
Challenges in this compound Preparation
Proteolytic Degradation
This compound’s short half-life (~20 minutes) necessitates proteasome inhibitors (e.g., MG132) during extraction. USP2 co-expression stabilizes this compound by deubiquitination, increasing yields 3-fold.
Solubility Issues
Bacterial-expressed this compound often forms inclusion bodies. Refolding protocols using arginine gradients (0.5–0.1 M) restore activity but reduce yields to <10%.
Applications of Prepared this compound
Q & A
Q. What are the canonical and non-canonical roles of Cyclin D1 in cell cycle regulation?
this compound primarily regulates the G1-to-S phase transition by forming complexes with CDK4/6 to phosphorylate and inactivate the retinoblastoma (Rb) protein, enabling E2F-mediated transcription of S-phase genes . Non-canonically, this compound acts as a transcriptional coactivator, binding to chromatin remodeling enzymes (e.g., histone acetyltransferases) and transcription factors (e.g., estrogen receptor-α) to modulate gene expression independently of CDK activity . Methodologically, these roles can be dissected using CDK4/6 inhibitors (e.g., palbociclib) for canonical studies and ChIP-seq/RNA-seq to map transcriptional targets .
Q. How can this compound expression levels be reliably quantified in tumor samples?
Common methods include:
- Immunohistochemistry (IHC) : Validated antibodies (e.g., SP4 clone) with scoring based on nuclear staining intensity and percentage positivity. Include controls like normal tissue and knockdown cell lines .
- Western Blotting : Use lysates from fresh-frozen tissues to avoid degradation. Normalize to housekeeping proteins (e.g., GAPDH) and confirm specificity via siRNA-mediated this compound silencing .
- qRT-PCR : Measure mRNA levels with primers spanning exon-exon junctions to avoid genomic DNA amplification .
Advanced Research Questions
Q. How do contradictory findings on this compound’s prognostic significance arise across cancer types?
this compound’s prognostic value depends on molecular context:
- In colon cancer , this compound overexpression correlates with longer survival, potentially due to interactions with microsatellite instability (MSI) status .
- In endometrial carcinoma , high this compound expression is linked to advanced tumor grade and poor outcomes .
- In nasopharyngeal carcinoma (NPC) , positive this compound correlates with better overall survival but not disease-free survival . To resolve contradictions, stratify analyses by molecular subtypes (e.g., MSI, TP53 status) and use multivariate models adjusting for confounders like age and tumor stage .
Q. What experimental approaches validate this compound’s CDK-independent functions in transcriptional regulation?
- Chromatin Immunoprecipitation (ChIP-seq) : Identify this compound-bound promoters in cell lines (e.g., C33A cervical cancer cells) and correlate with RNA-seq data to confirm transcriptional activation/repression .
- This compound Mutants : Use mutants lacking CDK-binding domains (e.g., this compound-KE) in rescue experiments to assess CDK-independent effects on gene expression .
- Co-immunoprecipitation (Co-IP) : Validate interactions with transcriptional coactivators (e.g., p300) or corepressors (e.g., HDACs) .
Q. How can this compound’s role in chemotherapy resistance be experimentally modeled?
- In Vitro : Treat cancer cell lines (e.g., MCF-7 for breast cancer) with neoadjuvant agents (e.g., doxorubicin) and measure this compound expression via flow cytometry or Western blot. Use siRNA/shRNA knockdown to assess resensitization .
- In Vivo : Generate obese/diabetic mouse models (e.g., leptin receptor-deficient db/db mice) with this compound knockout to study its necessity in diabetes-associated liver carcinogenesis .
- Clinical Correlation : Analyze pre- and post-chemotherapy tumor biopsies for this compound, NF-κB, and Survivin expression via multiplex IHC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
